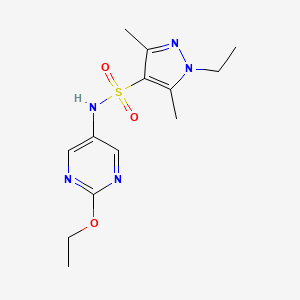![molecular formula C21H27N3O3 B6429230 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide CAS No. 1705927-05-4](/img/structure/B6429230.png)
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide (N-OPPC) is a newly synthesized compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to have a wide range of biochemical and physiological effects, and its synthesis method has been well-studied.
Applications De Recherche Scientifique
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, it has been used in the study of the mechanism of action of drugs and their effects on cell signaling pathways. It has also been used in the study of enzyme inhibition and the regulation of gene expression. Furthermore, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been studied for its potential applications in the field of cancer research, as it has been found to have anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide is not yet fully understood. However, it has been suggested that N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been proposed that N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide may also act by blocking the activity of certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has been found to have a wide range of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have a positive effect on the regulation of gene expression and the modulation of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide has several advantages when used in laboratory experiments. For example, it is relatively easy to synthesize and is readily available. In addition, it is stable and can be stored for long periods of time. However, N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide also has some limitations. For instance, it has a relatively short half-life and is rapidly metabolized by the body.
Orientations Futures
The potential future directions for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide research include further exploration of its mechanism of action, its potential applications in cancer research, and its potential use in the development of novel drugs. In addition, further research could be conducted to explore the potential therapeutic benefits of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide in various diseases and conditions. Finally, further research could be conducted to explore the potential of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide as an adjuvant therapy for other drugs.
Méthodes De Synthèse
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide can be synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with 1-methyl-1H-pyrazol-4-yl methanol, which yields an intermediate product. This intermediate product is then reacted with oxalyl chloride in the presence of a base to yield N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide as the final product.
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-20(21(8-12-27-13-9-21)18-4-2-1-3-5-18)23-19-14-22-24(16-19)15-17-6-10-26-11-7-17/h1-5,14,16-17H,6-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVVMFXXZOGWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-4-phenyloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)
![1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6429194.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide](/img/structure/B6429195.png)

![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,3'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429210.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6429222.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6429239.png)
![11-cyclopropanecarbonyl-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429245.png)
![11-(4-methoxybenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B6429253.png)